
Linezolid
Overview
Description
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class. It is primarily used to treat infections caused by Gram-positive bacteria, including those resistant to other antibiotics such as vancomycin-resistant Enterococcus faecium and methicillin-resistant Staphylococcus aureus . This compound works by inhibiting bacterial protein synthesis, making it a valuable option in the treatment of various bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Linezolid is synthesized through a multi-step process involving several key intermediates. One common method involves the preparation of ®-N-[[3-[3-fluoro-4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methanol, which is then converted to this compound through a series of reactions . The process typically includes steps such as substitution, cyclization, and amidation .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, with minimal waste and by-products . Key steps include the use of metal bases and specific reaction conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Linezolid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include potassium phthalimide, metal bases, and specific solvents . Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure optimal results.
Major Products Formed: The major product formed from these reactions is this compound itself, along with intermediates such as ®-N-[[3-[3-fluoro-4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methanol .
Scientific Research Applications
Indications for Use
Linezolid is primarily indicated for:
- Skin and Skin Structure Infections : Effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) infections.
- Bacterial Pneumonia : Used in both community-acquired and nosocomial pneumonia cases.
- Complicated Infections : Particularly useful for infections with bacteremia due to VRE .
Non-FDA Approved Uses
In addition to its approved indications, this compound has been utilized off-label for conditions such as:
- Extensively Drug-Resistant Tuberculosis (XDR-TB) : Demonstrates significant efficacy in promoting sputum culture conversion and treatment success rates .
- Bone and Joint Infections : Shows good bioavailability and penetration into bone tissue, although prolonged use raises concerns about serious adverse effects .
- Anthrax : Recommended by the CDC for patients with systemic disease due to its excellent central nervous system penetration .
Case Study Overview
A multicenter randomized study evaluating this compound for XDR-TB treatment reported a sputum culture conversion rate of 78.8% after 24 months, significantly higher than the control group at 37.6% (p<0.001). The treatment success rate was also notably improved (69.7% vs. 34.4%, p=0.004) .
Adverse Effects
While this compound is effective, it is associated with several potential adverse effects:
- Toxic Optic Neuropathy : Documented cases where prolonged use resulted in vision impairment, which improved upon discontinuation of the drug .
- Lactic Acidosis and Serotonin Syndrome : Reports indicate these conditions can arise from this compound use, especially when combined with serotonergic medications .
Comparative Efficacy
A comparison of this compound with vancomycin in febrile neutropenic patients showed no significant difference in microbiological success rates; however, this compound had a shorter mean time to defervescence (6.6 days vs. 8.5 days) indicating faster clinical improvement .
Summary of Findings
Application Area | Efficacy Rate (%) | Notes |
---|---|---|
XDR-TB Treatment | 69.7 | Significantly higher success than controls |
Skin and Soft Tissue Infections | High | Effective against MRSA and VRE |
Bone and Joint Infections | Moderate | Risk of serious adverse effects with prolonged use |
Anthrax Treatment | Effective | Recommended for systemic disease |
Mechanism of Action
Linezolid exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is essential for bacterial translation . This inhibition stops bacterial growth and replication, making this compound effective against a wide range of Gram-positive bacteria .
Comparison with Similar Compounds
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Vancomycin: A glycopeptide antibiotic used to treat Gram-positive infections, but with a different mechanism of action.
Uniqueness of Linezolid: this compound is unique due to its ability to inhibit the initiation of protein synthesis, a mechanism not commonly found in other antibiotics . Its effectiveness against resistant bacteria and its relatively low resistance rates make it a valuable option in the treatment of serious infections .
Biological Activity
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, primarily used to treat infections caused by Gram-positive bacteria, including resistant strains. Its unique mechanism of action, efficacy against various pathogens, and clinical applications make it a significant agent in modern antimicrobial therapy.
This compound functions by inhibiting bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex required for protein synthesis. This action is distinct from other protein synthesis inhibitors, which typically block elongation rather than initiation. As a result, this compound does not exhibit cross-resistance with other antibiotics that target protein synthesis, making it effective against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .
Pharmacokinetics
This compound is well-absorbed following oral administration, with bioavailability exceeding 90%. It distributes widely in body tissues and fluids, including high concentrations in lung tissue and epithelial lining fluid. Its metabolism occurs primarily in the liver, producing inactive metabolites . The drug's half-life ranges from 4 to 6 hours, allowing for twice-daily dosing in clinical settings.
Efficacy Against Pathogens
This compound has demonstrated considerable efficacy against a variety of pathogens:
- Vancomycin-resistant Enterococci (VRE) : Clinical studies report cure rates exceeding 90% in patients with VRE infections .
- Methicillin-resistant Staphylococcus aureus (MRSA) : this compound is effective against both drug-susceptible and resistant strains of Staphylococcus aureus .
- Tuberculosis : Recent studies indicate that this compound can be beneficial in treating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), with significant culture conversion rates observed in clinical trials .
Case Study 1: this compound for XDR-TB
A multicenter study involving 65 patients with XDR-TB showed that this compound therapy resulted in a sputum culture conversion rate of 78.8% after 24 months, significantly higher than the control group at 37.6% (p<0.001). The treatment success rate was also markedly better at 69.7% compared to 34.4% in the control group (p=0.004) .
Treatment Outcomes | This compound Group | Control Group | p-value |
---|---|---|---|
Treatment Success | 23 (69.7%) | 11 (34.4%) | 0.004 |
Cure | 17 (51.5%) | 7 (21.9%) | 0.013 |
Poor Treatment Outcomes | 10 (30.3%) | 21 (65.6%) | 0.004 |
Case Study 2: this compound for Syphilis
In a trial comparing this compound to benzathine penicillin G for syphilis treatment, this compound achieved a response rate of 70% after 48 weeks, although it did not meet non-inferiority criteria compared to BPG's 100% cure rate . Adverse events were similar between groups, indicating this compound's potential as an alternative treatment option.
Safety Profile
While this compound is generally well-tolerated, it can cause side effects such as myelosuppression and peripheral neuropathy, particularly with prolonged use . Monitoring blood counts during therapy is recommended to mitigate risks associated with bone marrow suppression.
Q & A
Basic Research Questions
Q. How does linezolid's clinical efficacy compare to vancomycin in treating MRSA skin and soft tissue infections (SSTIs), particularly in specific patient subgroups?
- Methodological Answer : Comparative efficacy is assessed via randomized controlled trials (RCTs) analyzing odds ratios (OR) for clinical and microbiologic success. For MRSA SSTIs, this compound demonstrated superior clinical success rates (80.4% vs. 66.7%, P=0.02) in patients with peripheral vascular disease, attributed to improved tissue penetration . In non-vascular patients, outcomes were comparable (94.5% vs. 89.4%, P=0.24). Experimental designs should stratify patients by comorbidities and use intention-to-treat (ITT) analysis to control for confounding variables.
Q. What pharmacokinetic/pharmacodynamic (PK/PD) parameters are critical for predicting this compound's efficacy against Staphylococcus aureus and Streptococcus pneumoniae?
- Methodological Answer : The 24-hour area under the concentration-time curve (AUC)/MIC ratio is the primary efficacy predictor. For S. pneumoniae, a static effect requires AUC/MIC ≥48 (range: 22–97), while S. aureus requires ≥83 (range: 39–167) . Time above MIC (T>MIC) is less critical due to this compound's prolonged post-antibiotic effect (PAE). Dosing simulations (e.g., 600 mg twice daily) should target AUC/MIC >80 to suppress resistance .
Q. How does this compound penetrate into bone tissue, and what implications does this have for osteomyelitis treatment?
- Methodological Answer : Bone-to-plasma concentration ratios average 0.48 (range: 0.30–0.67) at trough levels, indicating moderate penetration . Retrospective studies (median treatment duration: 13 weeks) report cure rates of 79–84.8%, but adverse events (e.g., myelosuppression) occur in 51.5% of patients, necessitating therapeutic drug monitoring (TDM) . Experimental designs should incorporate prolonged dosing intervals (≥6 weeks) and monitor hematologic parameters.
Q. What are the primary mechanisms of this compound resistance in Gram-positive pathogens?
- Methodological Answer : Resistance arises via 23S rRNA mutations (e.g., G2576T), ribosomal protein mutations (rplC, rplD), or acquisition of cfr (methyltransferase) and optrA (ABC transporter) genes . Surveillance requires PCR screening for optrA (plasmid-borne) and broth microdilution MIC testing. Molecular epidemiology studies should track horizontal gene transfer in Enterococcus and Staphylococcus .
Advanced Research Questions
Q. How can therapeutic drug monitoring (TDM) optimize this compound dosing in critically ill patients?
- Methodological Answer : TDM targets trough concentrations (Cmin) ≥2 mg/L to avoid subtherapeutic exposure and Cmin <10 mg/L to mitigate toxicity. Linear regression models correlate Cmin with AUC24 (r²=0.85), enabling dose adjustments . Retrospective analyses show 30% of patients require dose modification due to interindividual variability, particularly with co-administered CYP450 inhibitors (e.g., omeprazole) .
Q. What molecular modeling strategies are used to design this compound analogues with enhanced activity against resistant strains?
- Methodological Answer : Docking studies (e.g., ZMM-MVM software) optimize interactions with the 50S ribosomal subunit. Urea derivatives like compound 10f achieve MICs of 2 mg/mL against MRSA by forming hydrogen bonds with A2099 and G2505 residues . Analog synthesis involves modifying the oxazolidinone core (e.g., nitro group substitutions) to evade cfr-mediated methylation .
Q. How effective is this compound in multidrug-resistant tuberculosis (MDR-TB), and what dosing regimens minimize toxicity?
- Methodological Answer : In MDR-TB trials (600 mg/day), culture conversion occurs at 7 weeks (median), with 73% treatment success . Dose reduction to 300 mg/day post-conversion reduces neuropathy incidence (9% vs. 34% at 600 mg) . Methodologies include delayed-start RCTs to isolate this compound's effect and vitamin B6 co-administration to mitigate hematologic toxicity .
Q. What experimental approaches quantify this compound's intrapulmonary penetration for pneumonia treatment?
- Methodological Answer : Bronchoalveolar lavage (BAL) measures epithelial lining fluid (ELF) concentrations using urea dilution. At steady state, ELF/plasma ratios reach 8.8 (4-hour post-dose), with AUC/MIC >120 against S. pneumoniae . Pharmacokinetic models validate 600 mg twice daily dosing, achieving T>MIC of 100% over 12 hours .
Q. How do cost-effectiveness analyses inform this compound use in hospital-acquired pneumonia (HAP)?
- Methodological Answer : Decision-analysis models compare this compound with vancomycin, incorporating hospital stay duration, mortality, and quality-adjusted life years (QALYs). This compound dominates when MRSA prevalence exceeds 24.1%, reducing costs by $3,478/patient via early oral switch . Sensitivity analyses must account for local resistance rates and ICU resource utilization .
Q. What methodologies detect and monitor serotonin toxicity during this compound therapy?
- Methodological Answer : Modified Hunter Criteria diagnose serotonin toxicity via triad of neuromuscular hyperactivity, autonomic dysfunction, and altered mental status. Case-control studies identify risk with concurrent SSRIs (26/43 cases) . Monitoring includes daily neurologic exams and discontinuation protocols for QTc prolongation or seizures .
Q. Key Methodological Themes
- Comparative Studies : Use RCTs with stratified randomization and ITT analysis .
- PK/PD Modeling : Prioritize AUC/MIC targets over T>MIC for dose optimization .
- Molecular Surveillance : Employ PCR and whole-genome sequencing to track optrA and cfr .
- Adverse Event Mitigation : Implement TDM and vitamin B6 co-therapy in long-term regimens .
Properties
IUPAC Name |
N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZROVQLWOKYKF-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046489 | |
Record name | Linezolid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Linezolid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014739 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.44e+00 g/L | |
Record name | Linezolid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00601 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Linezolid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014739 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Linezolid exerts its antibacterial effects by interfering with bacterial protein translation. It binds to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, which is essential for bacterial reproduction, thereby preventing bacteria from dividing. Point mutations in the bacterial 23S rRNA can lead to linezolid resistance, and the development of linezolid-resistant _Enterococcus faecium_ and _Staphylococcus aureus_ have been documented during its clinical use. As antimicrobial susceptibility patterns are geographically distinct, local antibiograms should be consulted to ensure adequate coverage of relevant pathogens prior to use., Linezolid is a synthetic oxazolidinone anti-infective agent that is structurally unrelated to other anti-infectives commercially available in the US. In contrast to other anti-infectives that inhibit bacterial protein synthesis, linezolid acts early in translation by binding to a site on the bacterial 23S ribosomal RNA of the 50S subunit and preventing the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process., Linezolid acts via inhibition of protein synthesis. It bind to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex. This step is essential for the bacterial translation process., Linezolid is an oxazolidinone antibiotic that is increasingly used to treat drug-resistant, gram-positive pathogens. The mechanism of action is inhibition of bacterial protein synthesis. Optic and/or peripheral neuropathy and lactic acidosis are reported side effects, but the underlying pathophysiological mechanism has not been unravelled. Mitochondrial ultrastructure, mitochondrial respiratory chain enzyme activity /were studied/, and mitochondrial DNA (mtDNA) in muscle, liver, and kidney samples obtained from a patient who developed optic neuropathy, encephalopathy, skeletal myopathy, lactic acidosis, and renal failure after prolonged use of linezolid. In addition, mtDNA, respiratory chain enzyme activity, and protein amount in muscle and liver samples obtained from experimental animals that received linezolid or placebo /were evaluated/. In the patient, mitochondrial respiratory chain enzyme activity was decreased in affected tissues, without ultrastructural mitochondrial abnormalities and without mutations or depletion of mtDNA. In the experimental animals, linezolid induced a dose- and time-dependent decrease of the activity of respiratory chain complexes containing mtDNA-encoded subunits and a decreased amount of protein of these complexes, whereas the amount of mtDNA was normal. These results provide direct evidence that linezolid inhibits mitochondrial protein synthesis with potentially severe clinical consequences. | |
Record name | Linezolid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00601 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LINEZOLID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7478 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals from ethyl acetate and hexanes | |
CAS No. |
165800-03-3 | |
Record name | Linezolid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165800-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Linezolid [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165800033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Linezolid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00601 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Linezolid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LINEZOLID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ISQ9I6J12J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LINEZOLID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7478 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Linezolid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014739 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181.5-182.5 °C | |
Record name | Linezolid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00601 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LINEZOLID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7478 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.